REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[C:16]2[O:17]CC(C)(C)N=2)=[CH:4][CH:3]=1.Cl.[OH2:24]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[C:16]([OH:17])=[O:24])=[CH:6][CH:7]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried over MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)SC1=C(C(=O)O)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |